molecular formula C17H20N2O4S B10977138 3-[(3-Carbamoylthiophen-2-yl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid

3-[(3-Carbamoylthiophen-2-yl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B10977138
M. Wt: 348.4 g/mol
InChI Key: FXOAOFAUHRVQQY-UHFFFAOYSA-N
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Description

3-[(3-Carbamoylthiophen-2-yl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with a unique structure that combines a thiophene ring, a bicycloheptane framework, and various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Carbamoylthiophen-2-yl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, including the formation of the thiophene ring, the introduction of the carbamoyl groups, and the construction of the bicycloheptane framework. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Carbamoylthiophen-2-yl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The carbamoyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-[(3-Carbamoylthiophen-2-yl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiophene ring and carbamoyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Carbamoylthiophen-2-yl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its combination of a thiophene ring, carbamoyl groups, and a bicycloheptane framework. This unique structure provides it with distinct chemical and biological properties that are not commonly found in other compounds .

Properties

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

3-[(3-carbamoylthiophen-2-yl)carbamoyl]-7-propan-2-ylidenebicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C17H20N2O4S/c1-7(2)11-8-3-4-9(11)13(17(22)23)12(8)15(21)19-16-10(14(18)20)5-6-24-16/h5-6,8-9,12-13H,3-4H2,1-2H3,(H2,18,20)(H,19,21)(H,22,23)

InChI Key

FXOAOFAUHRVQQY-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C2CCC1C(C2C(=O)NC3=C(C=CS3)C(=O)N)C(=O)O)C

Origin of Product

United States

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